![molecular formula C10H18N4 B1399033 6-(tert-butyl)-N2,N2-dimethylpyrimidine-2,4-diamine CAS No. 1248250-43-2](/img/structure/B1399033.png)
6-(tert-butyl)-N2,N2-dimethylpyrimidine-2,4-diamine
Overview
Description
6-(tert-Butyl)-N2,N2-dimethylpyrimidine-2,4-diamine (6-tB-DPD) is a novel organofluorine compound with potential applications in both scientific research and industrial processes. It is a colorless, crystalline solid with a melting point of 128°C. 6-tB-DPD is a member of the pyrimidine-2,4-diamine family, which is known for its ability to form complexes with transition metals. This makes 6-tB-DPD an attractive candidate for use in a variety of scientific research applications.
Scientific Research Applications
Synthetic Phenolic Antioxidants in Environmental and Toxicological Studies
Synthetic phenolic antioxidants (SPAs), including chemicals like 6-(tert-butyl)-N2,N2-dimethylpyrimidine-2,4-diamine, are primarily utilized to prevent oxidative degradation in various products. Recent research has focused on their environmental presence, human exposure, and toxicity. SPAs have been detected in diverse environmental matrices and human samples, indicating widespread exposure through food, dust, and personal care products. Toxicity studies reveal potential hepatic toxicity, endocrine disruption, and carcinogenic effects, emphasizing the need for novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Bioactivities of 2,4-Di-Tert-Butylphenol and Analogs
2,4-Di-tert-butylphenol and its analogs, chemically related to 6-(tert-butyl)-N2,N2-dimethylpyrimidine-2,4-diamine, are recognized for their potent bioactivities. These compounds are produced by various organisms and exhibit significant toxicity against a wide range of species, including their producers. The primary function of these compounds seems to be endocidal regulation, although the precise reasons for their production and the full scope of their bioactivities are not fully understood (Zhao et al., 2020).
Tert-Butanesulfinamide in N-Heterocycle Synthesis
Tert-Butanesulfinamide is a key chiral auxiliary used in the stereoselective synthesis of amines and their derivatives, including N-heterocycles like pyrimidine. It provides access to a wide range of structurally diverse compounds, many of which have significant biological and therapeutic potential. The review highlights recent advancements in this area, offering insights into the synthesis of piperidines, pyrrolidines, azetidines, and their derivatives (Philip et al., 2020).
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, closely related to compounds like 6-(tert-butyl)-N2,N2-dimethylpyrimidine-2,4-diamine, play a crucial role in medicinal chemistry due to their wide range of pharmacological activities. These compounds are considered promising scaffolds for developing new biologically active compounds. The review provides a comprehensive analysis of pyrimidine derivatives used in medical practice, highlighting their antiviral, psychotropic, antimicrobial, antitumor, and other activities. This systematic analysis can serve as a basis for future research and development of new, effective, and safe medicines (Chiriapkin, 2022).
Mechanism of Action
Target of Action
Compounds with tert-butyl groups have been shown to interact with various biological targets
Mode of Action
It’s known that compounds with tert-butyl groups can exhibit unique reactivity patterns due to the crowded nature of the tert-butyl group . These compounds can induce changes in their targets, leading to various downstream effects.
Biochemical Pathways
Compounds with tert-butyl groups have been shown to influence various biochemical pathways, including those involved in flavonoid biosynthesis and alkaloid enrichment .
Pharmacokinetics
A study on a similar compound, tert-butyl-(s)-6-diazo-2-((s)-2-(2-(dimethylamino)acetamido)-3-phenylpropanamido)-5-oxo-hexanoate, showed excellent metabolic stability in plasma and intestinal homogenate, high aqueous solubility, and high tumor exposures . These properties could potentially be shared by 6-(tert-butyl)-N2,N2-dimethylpyrimidine-2,4-diamine.
Result of Action
Compounds with tert-butyl groups have been shown to induce senescence and necrosis in tobacco leaves
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(tert-butyl)-N2,N2-dimethylpyrimidine-2,4-diamine. For instance, the presence of this compound in the root exudates of continuously cropped flue-cured tobacco significantly affected the richness and diversity of rhizosphere microorganisms, resulting in notable changes in microbial community structure and composition .
properties
IUPAC Name |
6-tert-butyl-2-N,2-N-dimethylpyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-10(2,3)7-6-8(11)13-9(12-7)14(4)5/h6H,1-5H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWBZTGKXDMQGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-butyl)-N2,N2-dimethylpyrimidine-2,4-diamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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